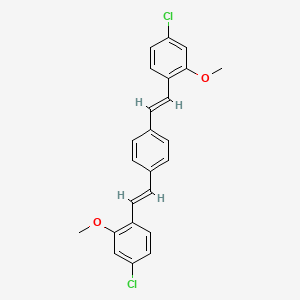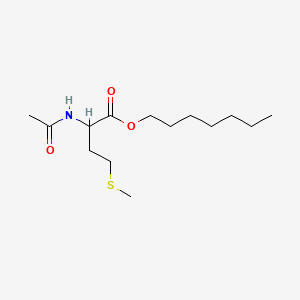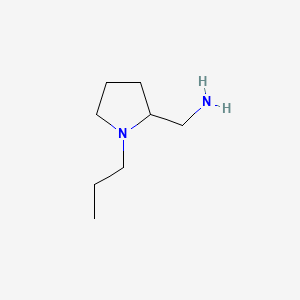
Einecs 285-327-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a combination of 2-ethylhexanoic acid and dodecylamine in a 1:1 ratio . It is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexanoic acid, compound with dodecylamine (1:1), involves the reaction of 2-ethylhexanoic acid with dodecylamine . The reaction typically occurs under controlled conditions to ensure the correct stoichiometric ratio and to prevent side reactions. The reaction can be represented as follows:
[ \text{C}8\text{H}{16}\text{O}2 + \text{C}{12}\text{H}{27}\text{N} \rightarrow \text{C}{20}\text{H}_{43}\text{NO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethylhexanoic acid, compound with dodecylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-ethylhexanoic acid, compound with dodecylamine (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of 2-ethylhexanoic acid, compound with dodecylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethylhexanoic acid: A component of the compound, known for its use in various industrial applications.
Dodecylamine: Another component, widely used in the production of surfactants and other specialty chemicals.
Uniqueness
The uniqueness of 2-ethylhexanoic acid, compound with dodecylamine (1:1), lies in its combined properties, which are not present in the individual components. The compound exhibits unique chemical and physical properties that make it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
85068-69-5 |
|---|---|
Molekularformel |
C20H43NO2 |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
dodecan-1-amine;2-ethylhexanoic acid |
InChI |
InChI=1S/C12H27N.C8H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-5-6-7(4-2)8(9)10/h2-13H2,1H3;7H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
HCXQCXTTWLTPAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.CCCCC(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)









